1-Benzylpiperidine-4-carboxylic acid hydrochloride

Descripción

Systematic Nomenclature and Structural Formula

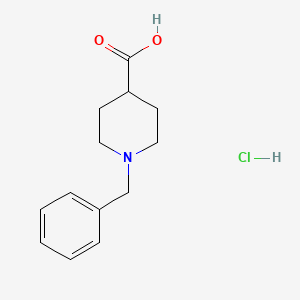

1-Benzylpiperidine-4-carboxylic acid hydrochloride is systematically named as 1-(phenylmethyl)piperidine-4-carboxylic acid hydrochloride under IUPAC guidelines. Its molecular formula is C₁₃H₁₈ClNO₂ , with a molecular weight of 255.74 g/mol . The compound features:

- A piperidine ring (six-membered nitrogen-containing heterocycle)

- A benzyl group (phenylmethyl) at the 1-position

- A carboxylic acid moiety at the 4-position

- A hydrochloride salt form, enhancing solubility and stability

The structural formula is represented as:

O

||

C₆H₅-CH₂-N

|

C₅H₈(COOH) · HCl

Key synonyms include N-benzylisonipecotic acid hydrochloride and 4-piperidinecarboxylic acid, 1-(phenylmethyl)-, hydrochloride .

Historical Development and Discovery Timeline

The compound emerged from pharmaceutical research into piperidine derivatives, which gained momentum in the late 20th century due to their bioactivity:

- 1970s–1980s : Piperidine scaffolds became prominent in opioid and antipsychotic drug development .

- 1990s : Synthetic methods for N-benzylpiperidine derivatives were optimized, including reductive amination and cyclization strategies .

- 2000s : Patents highlighted its role as an intermediate in analgesics (e.g., alfentanil derivatives) .

- 2010s : Improved synthesis protocols reduced organic solvent use, achieving >95% yields in hydrochlorination steps .

Notably, the hydrochloride salt gained attention for its crystallinity, facilitating purification in industrial applications .

Position Within Piperidine Derivative Classifications

Piperidine derivatives are classified by substitution patterns and pharmacological roles:

Table 2: Classification of this compound

Compared to simpler piperidines (e.g., isonipecotic acid ), the benzyl group enhances lipophilicity, influencing blood-brain barrier permeability . Its placement within the piperidine derivative hierarchy aligns with bioactive molecules targeting neurotransmitter receptors .

Propiedades

IUPAC Name |

1-benzylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVLCSICKUPMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662986 | |

| Record name | 1-Benzylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681482-53-1 | |

| Record name | 1-Benzylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

1-Benzylpiperidine-4-carboxylic acid hydrochloride, a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring and functional groups that suggest interactions with various biological systems. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound possesses the molecular formula and a molecular weight of approximately 234.29 g/mol. The compound features a piperidine ring, which is common in many biologically active substances, along with a carboxylic acid group that enhances its solubility and interaction potential with biological targets.

The biological activity of this compound can be attributed to its structural features:

- Piperidine Ring : This moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS).

- Carboxylic Acid Group : Facilitates hydrogen bonding and ionic interactions with biological macromolecules, enhancing binding affinity to target sites.

1. Anticholinesterase Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant inhibitory activity against acetylcholinesterase (AChE). This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. In one study, the compound demonstrated an IC50 value comparable to established AChE inhibitors, indicating its potential as a therapeutic agent .

2. Antidepressant and Anxiolytic Effects

The structural similarity of this compound to known antidepressants suggests potential pharmacological effects on mood regulation. Studies have shown that compounds with piperidine structures can interact with serotonin receptors, which are pivotal in mood disorders. The presence of the benzyl group may enhance this interaction, promoting anxiolytic effects .

3. Anticancer Potential

Recent investigations have highlighted the anticancer properties of piperidine derivatives. For instance, compounds similar to this compound showed promising cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis through mitochondrial pathways or inhibiting key signaling pathways involved in cell proliferation .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by modifications to its structure. Notable SAR findings include:

| Compound Variation | Similarity Index | Notable Features |

|---|---|---|

| 4-Amino-1-benzylpiperidine-4-carboxylic acid | 0.90 | Contains an amino group enhancing receptor affinity |

| Ethyl 4-amino-1-benzylpiperidine-4-carboxylate | 0.87 | Ethyl ester derivative showing improved solubility |

| Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | 0.84 | Incorporates a phenylamino substituent for increased activity |

These variations illustrate how slight modifications can significantly impact biological activity and pharmacokinetics .

Case Studies

Several studies have documented the biological activities of related compounds:

- Neuroprotective Effects : A study found that derivatives similar to this compound protected neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative disease prevention .

- Anti-inflammatory Properties : Another investigation indicated that these compounds could inhibit pro-inflammatory cytokines in vitro, pointing towards their utility in treating inflammatory conditions.

- Transdermal Delivery Systems : Research on transdermal patches incorporating 1-benzylpiperidine derivatives demonstrated effective permeation profiles, indicating potential for sustained drug delivery in clinical applications .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has diverse applications across several scientific disciplines:

Medicinal Chemistry

- Therapeutic Potential : It has been investigated for its potential in treating neurological disorders, particularly due to its ability to interact with neurotransmitter systems. Studies indicate that derivatives of this compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are relevant targets in Alzheimer's disease research.

Biochemistry

- Biochemical Probes : The compound serves as a biochemical probe to study enzyme interactions. Its structural features allow it to modulate the activity of various enzymes, providing insights into biochemical pathways.

Organic Synthesis

- Building Block for Complex Molecules : 1-Benzylpiperidine-4-carboxylic acid hydrochloride is utilized as a scaffold for synthesizing novel therapeutic agents and other complex organic molecules. Its functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution .

Research has demonstrated that this compound exhibits notable biological activities:

Antimicrobial Activity

A study evaluated synthesized derivatives containing this compound against Gram-positive and Gram-negative bacteria. Some derivatives showed minimum inhibitory concentration (MIC) values as low as 6 µg/mL, indicating significant antimicrobial efficacy compared to standard treatments.

Neuroprotective Effects

In models assessing cognitive decline, derivatives were tested for their ability to inhibit key enzymes associated with neurodegeneration. Results indicated promising inhibitory activity, suggesting potential therapeutic applications in managing Alzheimer's disease .

Study on Antimicrobial Activity

A comprehensive study assessed the antimicrobial properties of various derivatives derived from this compound. Results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential in developing new antimicrobial agents.

Neuroprotective Research

Another study focused on evaluating the neuroprotective effects of this compound against cognitive decline. The results demonstrated that specific derivatives could effectively inhibit AChE and BACE1 activities, suggesting their potential utility in Alzheimer's disease treatment strategies.

Comparación Con Compuestos Similares

Halogen-Substituted Derivatives

- 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride (CAS: 1185303-40-5): Molecular formula: C₁₃H₁₇Cl₂NO₂ Chlorine substitution results in a molecular weight of 290.19 g/mol, offering intermediate polarity between bromo and unsubstituted analogs .

Ester and Hydroxyl Derivatives

- Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (CAS: 1454-53-1):

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Purity | Key Functional Groups |

|---|---|---|---|

| 1-Benzylpiperidine-4-carboxylic acid HCl | 255.75 | 95% | Carboxylic acid, benzyl |

| 1-(4-Bromo-benzyl) analog HCl | 330.64 | >95% | Bromobenzyl, carboxylic acid |

| Ethyl ester HCl | 297.78 | >98% | Ester, ketone |

| 4-Hydroxy analog HCl | 291.75 | 95% | Hydroxyl, carboxylic acid |

Key Observations :

Ethyl Ester Derivative

- Synthesis : Reacting ethyl isoglutarate with benzyl bromide in dichloromethane, followed by purification via column chromatography (87% yield) .

- Applications : Intermediate for prodrugs due to its hydrolytic stability under physiological conditions .

Commercial Availability and Pricing

| Compound Name | Price (1g) | Supplier |

|---|---|---|

| 1-Benzylpiperidine-4-carboxylic acid | €26.00 | CymitQuimica |

| Hydrochloride salt | €38.00 | CymitQuimica |

| Ethyl ester HCl | €1,717.00 | CymitQuimica |

Métodos De Preparación

Multi-Step Synthesis via Cyanohydrin Intermediate and Acid Hydrolysis

One well-documented method involves the conversion of 1-benzyl-4-piperidone to 1-benzylpiperidine-4-carboxylic acid hydrochloride through cyanohydrin formation followed by acid hydrolysis and salt formation.

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Addition of hydrocyanic acid to 1-benzyl-4-piperidone under base catalysis | 0–15 °C, base catalysis, then reflux | Formation of 1-benzyl-4-cyanopiperidine intermediate |

| 2 | Acidic hydrolysis of cyanide to carboxylic acid | 70–90% sulfuric acid, 20–50 °C, 50–90 hours | Conversion to 1-benzylpiperidine-4-carboxylic acid |

| 3 | Formation of hydrochloride salt | Concentrated hydrochloric acid, reflux 10–20 hours, crystallization at 0–30 °C | Isolation of this compound |

- The process avoids large volumes of organic solvents such as dichloromethane or isopropanol, reducing environmental pollution.

- Optimized reaction parameters yield an overall recovery of approximately 79.4% for the three-step sequence.

- The crystallization and filtration steps provide a white powder solid of the hydrochloride salt with good purity and yield.

This method is described in detail in Chinese patent CN102442937A/B, which emphasizes environmental and cost benefits alongside high product yield.

Alternative Synthesis via N-Benzylation and Oxidation Routes

Another synthetic approach involves the initial preparation of N-benzyl-4-piperidinecarboxylic acid or related intermediates, followed by conversion to the hydrochloride salt.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | N-Benzylation of 4-piperidinecarboxylate methyl ester | Molar ratio methyl ester:benzyl bromide:triethylamine = 1:1.0–1.6:1.0–3.0, reflux 4–12 h | Formation of N-benzyl-4-piperidinecarboxylate ester |

| 2 | Hydrolysis to N-benzyl-4-piperidinecarboxylic acid | Acidic or basic hydrolysis conditions | Conversion to acid |

| 3 | Conversion to acid chloride with thionyl chloride | Mass-volume ratio acid:thionyl chloride = 1:5–10 g/mL, reflux 1–4 h | Formation of acid chloride intermediate |

| 4 | Amidation and subsequent transformations to 1-benzylpiperidine-4-carbonitrile | Reaction with ammonia water under ice bath, pH adjustment, extraction | Intermediate formation for further conversion |

This sequence, detailed in patent CN111484444A, allows for controlled synthesis of intermediates that can be converted into the target carboxylic acid hydrochloride salt after further processing.

Direct Hydrochloride Salt Formation from Hydroxylated Intermediates

A related compound, 1-benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride, can be synthesized by hydrolysis of the corresponding cyanohydrin hydrochloride.

Procedure Summary:

- Reflux 1-benzyl-4-cyano-4-hydroxypiperidine hydrochloride with 37% hydrochloric acid for 16 hours.

- Cool and filter the precipitated hydrochloride salt.

- Wash with isopropanol and evaporate filtrate to yield the product.

- Yield reported as high as 96%.

This method provides a high-yielding route to the hydrochloride salt of the hydroxylated derivative, which may be relevant for analog synthesis or as an intermediate.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield/Recovery | Notes |

|---|---|---|---|---|---|

| Cyanohydrin route | 1-Benzyl-4-piperidone | Hydrocyanic acid, sulfuric acid, HCl | 0–15 °C base catalysis; 20–50 °C hydrolysis; reflux HCl | ~79.4% total recovery | Environmentally optimized, avoids organic solvents |

| N-Benzylation and hydrolysis | Methyl 4-piperidinecarboxylate hydrochloride | Benzyl bromide, triethylamine, thionyl chloride, ammonia | Reflux 4–12 h; reflux 1–4 h; ice bath 0.5–2 h | Not specified | Multi-step, allows intermediate isolation |

| Oxidation to aldehyde | 1-Benzyl-4-piperidinecarbinol | TEMPO, sodium periodate, sodium bromide | 0–40 °C, 5–12 h | 80–96% | Selective oxidation, high purity aldehyde |

| Hydrochloride salt from hydroxylated cyanohydrin | 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride | 37% HCl | Reflux 16 h | 96% | Direct salt formation, high yield |

Research Findings and Optimization Notes

- The cyanohydrin pathway benefits from orthogonal testing of parameters, optimizing temperature, pH, and reaction time to maximize yield and purity while minimizing solvent use and waste generation.

- The use of catalytic TEMPO oxidation offers a selective and mild approach to aldehyde intermediates, reducing side reactions and improving product quality.

- N-benzylation reactions require careful control of molar ratios and reflux times to prevent over-alkylation and ensure high conversion.

- Hydrochloride salt formation by acid treatment and controlled crystallization provides stable, isolable products suitable for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-Benzylpiperidine-4-carboxylic acid hydrochloride?

- Methodological Answer : The compound is typically synthesized via N-acylation of piperidine derivatives with benzyl groups. A three-step route involves:

Substitution : Reacting aryl-piperazines with fluoronitrobenzene.

Reduction : Using tin in hydrochloric acid to reduce nitro groups.

N-acylation : Employing 1-benzylpiperidine-4-carboxylic acid with propanephosphonic acid anhydride (T3P) as a catalyst .

- Optimization : Solvents like methanol or tetrahydrofuran (THF) improve reaction efficiency. Purification is achieved via crystallization or chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and purity.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using a C18 column with a mobile phase of 0.03 M KH₂PO₄ and methanol (70:30) at 207 nm detection .

- Infrared Spectroscopy (IR) : Identifies functional groups like carboxylic acid and benzyl moieties .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators, chemical-resistant gloves, and safety goggles .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

- Catalyst Efficiency : T3P enhances acylation efficiency by reducing side reactions.

- Design of Experiments (DoE) : Statistically optimize variables (temperature, catalyst loading) to maximize yield .

- Purification : Gradient elution in HPLC or recrystallization in ethanol/water mixtures improves purity .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate activity using both enzyme inhibition (e.g., acetylcholinesterase) and cell-based assays (e.g., viability tests) .

- Structural Analog Comparison : Synthesize and test derivatives (e.g., N-methyl or halogen-substituted analogs) to isolate structure-activity relationships .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model electronic structure and assess reactivity. Becke’s exchange-correlation functional improves accuracy for thermochemical properties .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design .

Q. How can chemical stability under varying conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC and mass spectrometry .

- pH Stability : Assess solubility and stability in buffers (pH 1–13) to identify optimal storage conditions .

Notes

- Citations : All references are derived from peer-reviewed methodologies or authoritative databases (e.g., CAS, PubChem).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.